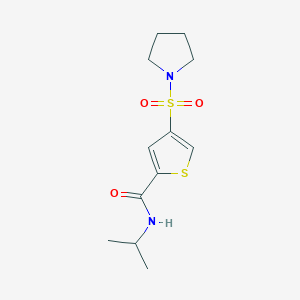![molecular formula C17H27N7O B5506494 1-(4-ethyl-5-{1-[(1-methyl-1H-pyrazol-3-yl)carbonyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5506494.png)
1-(4-ethyl-5-{1-[(1-methyl-1H-pyrazol-3-yl)carbonyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of such compounds generally involves multiple steps, including reactions with various reagents and catalysts. For instance, the synthesis of s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties involves reactions controlled by intermolecular interactions, as described by Shawish et al. (2021) in their study on s-triazine derivatives (Shawish et al., 2021).
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated using techniques like X-ray crystallography, as well as computational methods like Density Functional Theory (DFT). Shawish et al. (2021) demonstrated this approach in analyzing the molecular structure of s-triazine derivatives (Shawish et al., 2021).
Chemical Reactions and Properties
These compounds can participate in various chemical reactions, leading to the formation of new derivatives. Studies often explore these reactions under different conditions to understand the reactivity and potential applications of the compound. For example, Karczmarzyk and Malinka (2004) described the crystal and molecular structures of related compounds and their reactivity (Karczmarzyk & Malinka, 2004).
Scientific Research Applications
Receptor Ligand Potential
Compounds featuring pyrazole, piperidine, and triazole structures have been explored for their high-affinity ligand properties, especially targeting human dopamine receptors. For example, pyrazole derivatives have been systematically modified to improve affinity and selectivity over other dopamine receptors, with particular interest in optimizing compounds for D4 receptor antagonism. This research underlines the significance of structural elements similar to those in the query compound for developing selective receptor ligands with potential therapeutic applications (Rowley et al., 1997).
Antimicrobial Activity
Derivatives incorporating pyrazole, piperidine, and triazine moieties have shown notable antimicrobial and antifungal properties. For instance, novel s-triazine derivatives with pyrazole and piperidine groups have demonstrated significant activity against various microorganisms, suggesting that structural elements in the query compound may confer antimicrobial potential. Such studies support the exploration of similar compounds for new, effective antimicrobial agents (Sharma et al., 2017).
Enzyme Inhibition
Compounds featuring pyrazole and piperidine have been investigated for their potential as enzyme inhibitors, which is critical in the treatment of diseases like tuberculosis. Thiazole-aminopiperidine hybrids, for example, have been designed and synthesized as novel inhibitors of Mycobacterium tuberculosis GyrB, demonstrating significant inhibition activity. This suggests the broader utility of such structural motifs in developing inhibitors against specific enzymes critical for pathogen survival (Jeankumar et al., 2013).
properties
IUPAC Name |
[4-[5-[(dimethylamino)methyl]-4-ethyl-1,2,4-triazol-3-yl]piperidin-1-yl]-(1-methylpyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N7O/c1-5-24-15(12-21(2)3)18-19-16(24)13-6-10-23(11-7-13)17(25)14-8-9-22(4)20-14/h8-9,13H,5-7,10-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGZDBOFGLTJAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1C2CCN(CC2)C(=O)C3=NN(C=C3)C)CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-ethyl-5-{1-[(1-methyl-1H-pyrazol-3-yl)carbonyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(4-ethoxybenzoyl)-1-piperazinyl]-N-ethyl-6-methyl-4-pyrimidinamine](/img/structure/B5506428.png)
![methyl 3-{[(2-methoxyphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5506435.png)
![2-[(4-chlorobenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5506449.png)


![2-{2-[(tert-butylamino)methyl]-4,6-dichlorophenoxy}acetamide hydrochloride](/img/structure/B5506461.png)
![6-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5506469.png)
![4-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-(trifluoromethyl)morpholine](/img/structure/B5506473.png)


![5-[benzyl(methyl)amino]-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5506491.png)

